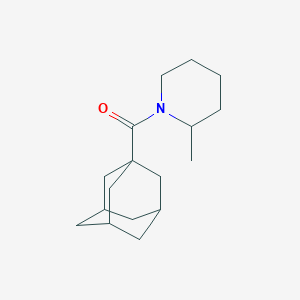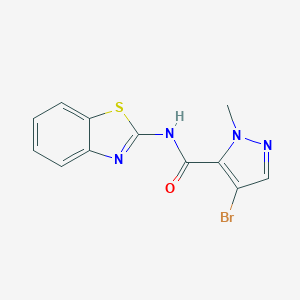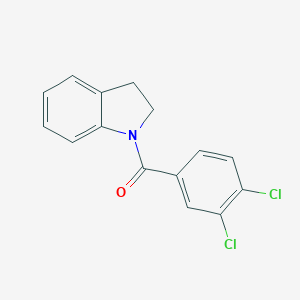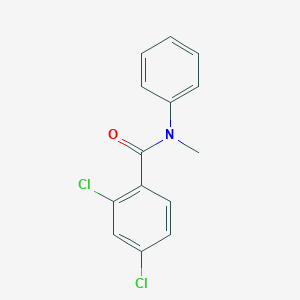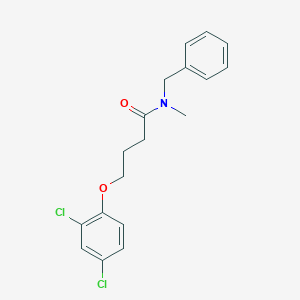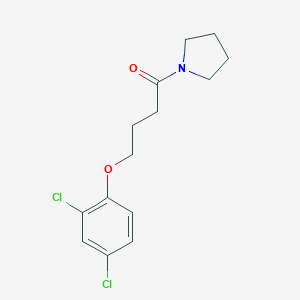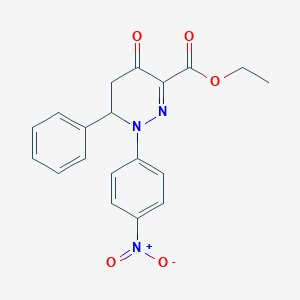
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone, also known as DHIQTE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHIQTE is a member of the isoquinoline family and contains a thiophene ring, which makes it structurally unique.
作用機序
The exact mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is not yet fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of oxidative stress, reduction of neuroinflammation, and modulation of neurotransmitter release. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its lack of selectivity, which can make it difficult to differentiate its effects from those of other compounds.
将来の方向性
There are several future directions for research on 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone. One area of interest is the development of more selective analogs of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone that can target specific pathways involved in neurodegenerative diseases and cancer. Another direction is the investigation of the potential synergistic effects of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone with other compounds, such as antioxidants or chemotherapeutic agents. Additionally, the development of new methods for the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has shown promising pharmacological properties in preclinical studies. Its unique structure and relative ease of synthesis make it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. Further research is needed to fully understand the potential of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in the treatment of neurodegenerative diseases and cancer.
合成法
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be achieved through a multi-step process starting with the reaction between 2-thiophenecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate can then be converted into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone through a series of reactions involving oxidation and reduction steps. The synthesis method of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been well-established in the literature, and various modifications have been reported to improve the yield and purity of the compound.
科学的研究の応用
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been studied extensively for its potential pharmacological properties. One of the main areas of research has been in the field of neuroscience, where 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to possess neuroprotective and anti-inflammatory effects. Studies have also suggested that 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone could be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been investigated for its anticancer properties, with promising results in preclinical studies.
特性
製品名 |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC名 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c17-15(10-14-6-3-9-18-14)16-8-7-12-4-1-2-5-13(12)11-16/h1-6,9H,7-8,10-11H2 |
InChIキー |
RFRICPUOGORAOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
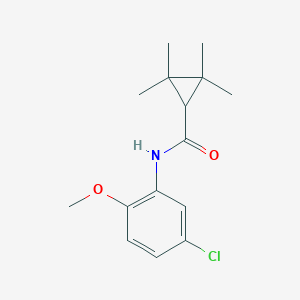
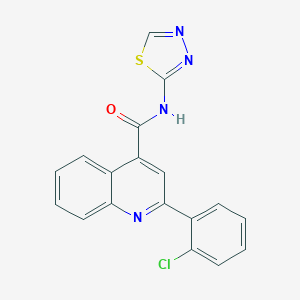
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
